Dibutadiamine

Description

Dibutylamine (C₈H₁₉N) is a secondary aliphatic amine characterized by two butyl groups attached to a nitrogen atom. Dibutylamine is widely utilized in organic synthesis, pharmaceuticals, and industrial applications due to its nucleophilic properties and ability to form salts. Its hydrochloride derivative, for instance, serves as a precursor in drug development and material science.

Properties

CAS No. |

13366-43-3 |

|---|---|

Molecular Formula |

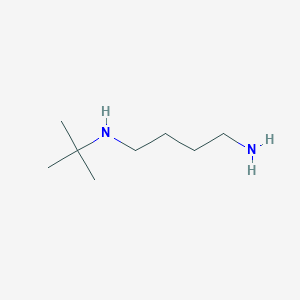

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

N'-tert-butylbutane-1,4-diamine |

InChI |

InChI=1S/C8H20N2/c1-8(2,3)10-7-5-4-6-9/h10H,4-7,9H2,1-3H3 |

InChI Key |

JAUBXQBMUWRRNS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCCCCN |

Canonical SMILES |

CC(C)(C)NCCCCN |

Other CAS No. |

13366-43-3 |

Synonyms |

CI-505 dibutadiamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Dibutylamine and Analogous Compounds

Structural Analysis

- Diisobutylamine (CAS 110-96-3): A structural isomer of dibutylamine, featuring branched isobutyl groups. This branching reduces its melting point (−57°C) compared to linear-chain amines, enhancing its utility in low-temperature applications .

- Diphenylamine (CAS 122-39-4): An aromatic amine with two phenyl groups. Its conjugated π-system enables distinct electronic properties, making it effective in stabilizing explosives and polymers, unlike aliphatic dibutylamine .

- 1,3-Dimethylbutylamine : A shorter-chain amine with methyl substituents, offering reduced steric hindrance and higher reactivity in nucleophilic substitutions .

Functional Differences

- Solubility and Reactivity: Dibutylamine’s linear structure grants higher solubility in nonpolar solvents compared to diisobutylamine. However, diisobutylamine’s branching improves its volatility, favoring use in gas-phase reactions .

- Biological Activity : Diphenylamine derivatives exhibit antioxidant and thyroid hormone-mimicking properties (e.g., tofenamic acid in Supplemental Figure 1 of ), whereas aliphatic amines like dibutylamine are less biologically active but critical in synthetic pathways.

- Safety Profiles : Diisobutylamine’s safety data sheet highlights acute toxicity (H302: harmful if swallowed) and flammability (H225), necessitating stricter handling than dibutylamine .

Research Findings and Data Gaps

- 2D vs. 3D Similarity : PubChem3D analysis (Figure 5 in ) reveals that 2D structural analogs of dibutylamine (e.g., diisobutylamine) may lack 3D conformational similarities, impacting receptor binding in pharmacological contexts.

- Synthetic Applications : Dibutylamine’s hydrochloride salt is indexed as a reference compound, but detailed synthetic protocols or spectral data (e.g., NMR, IR) are absent in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.